

# The Biosynthesis of Lomofungin in Streptomyces: A Technical Guide

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## Compound of Interest

Compound Name: *Lomofungin*

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## Abstract

**Lomofungin**, a phenazine antibiotic produced by *Streptomyces lomondensis*, exhibits broad-spectrum antimicrobial and antifungal activity. Its potential therapeutic applications have been hindered by low production titers. A deeper understanding of its biosynthetic pathway is crucial for targeted strain improvement and the generation of novel phenazine derivatives. This technical guide provides a comprehensive overview of the **Lomofungin** biosynthesis pathway, detailing the genetic basis, key enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key pathways and workflows to facilitate further research and development.

## The Lomofungin Biosynthesis Gene Cluster

The biosynthesis of **Lomofungin** in *Streptomyces lomondensis* S015 is orchestrated by a dedicated gene cluster. Whole-genome sequencing has revealed a locus of 23 open reading frames (ORFs) that includes the core phenazine biosynthesis genes.<sup>[1][2][3]</sup> The organization of this gene cluster is crucial for the coordinated expression of the enzymes required for **Lomofungin** production.

## The Biosynthetic Pathway of Lomofungin

The proposed biosynthetic pathway for **Lomofungin** commences with the shikimic acid pathway, a central route in primary metabolism for the production of aromatic amino acids.

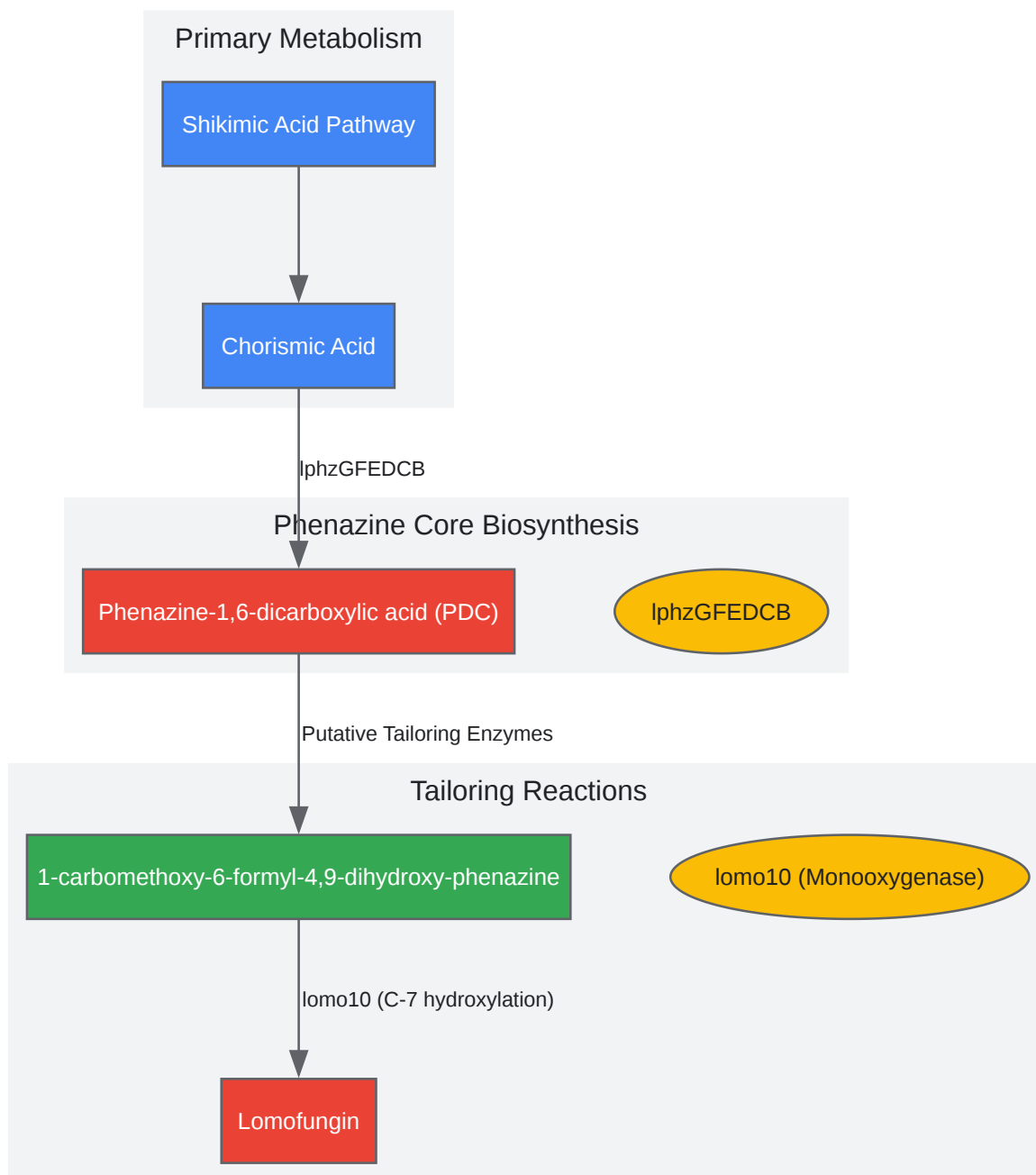
## From Primary Metabolism to the Phenazine Core

The pathway branches off from chorismic acid, a key intermediate of the shikimate pathway.<sup>[1]</sup><sup>[4]</sup> A series of enzymes, encoded by the core phenazine biosynthesis gene cluster *lphzGFEDCB*, catalyzes the conversion of chorismic acid into the foundational phenazine scaffold.<sup>[1]</sup><sup>[2]</sup> In *Streptomyces*, this core intermediate is typically phenazine-1,6-dicarboxylic acid (PDC), which serves as the precursor for more complex phenazine derivatives like **Lomofungin**.<sup>[1]</sup>

## Tailoring Steps to Synthesize Lomofungin

Following the formation of the phenazine core, a series of tailoring reactions occur to yield the final **Lomofungin** structure. A critical step in this process is the hydroxylation at the C-7 position of a late-stage intermediate. This reaction is catalyzed by a flavin-dependent monooxygenase encoded by the *lomo10* gene.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Inactivation of *lomo10* results in the accumulation of a new phenazine metabolite, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, and the complete absence of **Lomofungin** production, confirming the essential role of *Lomo10* in this specific hydroxylation step.<sup>[1]</sup><sup>[2]</sup> Another gene, *lomo14*, which encodes an NAD(P)H-dependent oxidoreductase, has been shown to be nonessential for **Lomofungin** biosynthesis through gene deletion studies.<sup>[3]</sup>

## Proposed Biosynthetic Pathway of Lomofungin



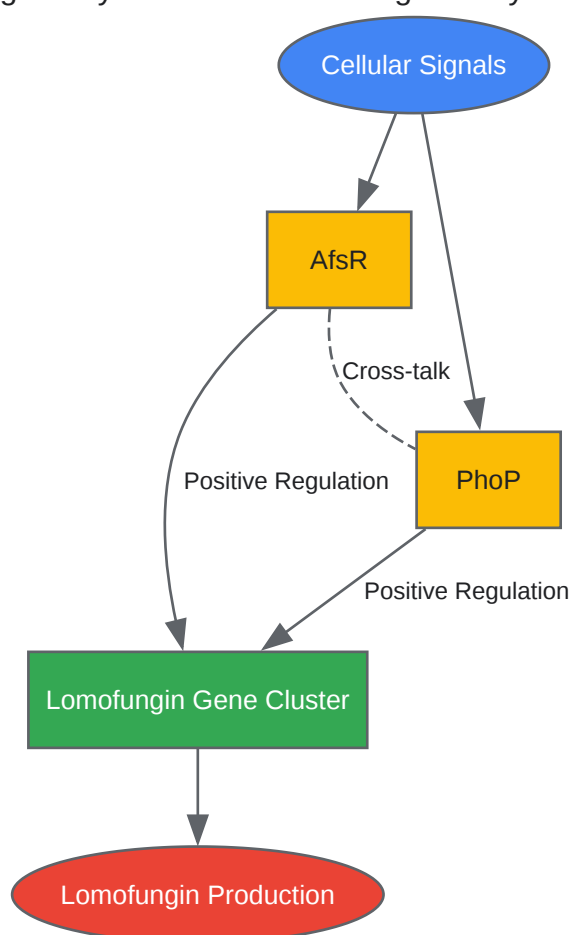
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Proposed Biosynthetic Pathway of **Lomofungin**.

## Regulation of Lomofungin Biosynthesis

The production of secondary metabolites like **Lomofungin** in *Streptomyces* is tightly regulated by complex signaling networks. Global regulatory genes play a crucial role in activating the expression of the biosynthetic gene cluster. In *S. lomondensis*, the overexpression of the global regulatory gene *afsR* has been shown to increase **Lomofungin** production.[5] Furthermore, the two-component system PhoR-PhoP, which is involved in phosphate sensing, also influences phenazine biosynthesis. The response regulator PhoP can positively regulate the production of a related phenazine derivative in *S. lomondensis*. [6] There is evidence of cross-talk between AfsR and PhoP, suggesting a sophisticated interplay in the control of secondary metabolism in response to various cellular signals.

Regulatory Control of Lomofungin Biosynthesis



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Regulatory Control of **Lomofungin** Biosynthesis.

## Quantitative Data

Quantitative analysis of **Lomofungin** production is essential for evaluating the efficacy of strain improvement strategies. The following table summarizes the available quantitative data on the impact of gene overexpression on phenazine production in *S. lomondensis*.

Strain/Condition	Modification	Fold Change in Production	Reference
<i>S. lomondensis</i> S015 N1	Overexpression of <i>afsR</i>	2.5-fold increase in Lomofungin	<a href="#">[5]</a>
<i>S. lomondensis</i> S015	Overexpression of <i>phoP</i>	3.0-fold increase in CFTHP	<a href="#">[6]</a>
1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine, a related phenazine derivative.			

## Experimental Protocols

### Cultivation of *Streptomyces lomondensis* for Lomofungin Production

A general protocol for the cultivation of *Streptomyces* for secondary metabolite production is as follows:

- Seed Culture Preparation:
  - Prepare Yeast Extract-Malt Extract (YEME) agar plates.
  - Streak a cryopreserved stock of *S. lomondensis* onto the YEME agar plates.
  - Incubate the plates at 28-30°C for 7-10 days until sufficient sporulation is observed.
  - Inoculate a 100 mL Erlenmeyer flask containing 25 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a loopful of spores.
  - Incubate the flask at 28-30°C in a shaker incubator at 150-200 rpm for 48 hours.

- Production Culture:
  - Prepare the desired volume of production medium in a suitably sized baffled flask.
  - Inoculate the production medium with 2.5% (v/v) of the seed culture.
  - Incubate the production culture at 28-30°C in a shaker incubator at 150-200 rpm for 5-8 days.

## Extraction of Lomofungin

- Harvest the culture broth by centrifugation at 5000 rpm for 10 minutes to separate the mycelial biomass from the supernatant.
- Transfer the supernatant to a separating funnel.
- Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.
- Allow the layers to separate and collect the upper ethyl acetate layer containing **Lomofungin**.
- Repeat the extraction process with the aqueous layer two more times to maximize recovery.
- Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

## HPLC Analysis of Lomofungin

The following HPLC method has been validated for the quantitative determination of **Lomofungin** in *S. lomondensis* extracts:

- Column: C18 column (5 µm, 4.6 mm x 250 mm)
- Mobile Phase: A segmented gradient of 0.1% (v/v) formic acid and acetonitrile.
  - 0-4 min: 8:2 (formic acid:acetonitrile)
  - 4-20 min: 6:4 (formic acid:acetonitrile)

- 20-30 min: 8:2 (formic acid:acetonitrile)
- Flow Rate: 1 mL/min
- Detection Wavelength: 270 nm
- Retention Time of **Lomofungin**: Approximately 17.6 minutes

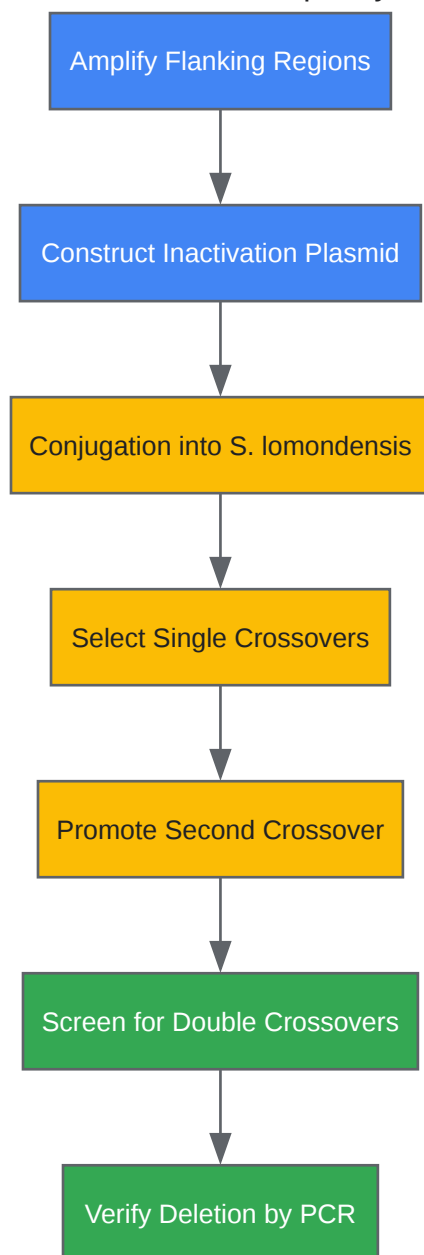
## Gene Deletion in *Streptomyces lomondensis* (Example: lomo10)

The following outlines the general strategy for gene deletion in *S. lomondensis* based on the protocol used for the inactivation of lomo10:

- Construction of the Inactivation Plasmid:
  - Amplify the upstream and downstream flanking regions (homology arms) of the target gene (lomo10) from *S. lomondensis* S015 genomic DNA via PCR.
  - Ligate the amplified flanking regions into a suitable suicide vector for *Streptomyces*, such as pKC1139.
- Conjugal Transfer into *S. lomondensis*:
  - Introduce the inactivation plasmid into a suitable *E. coli* donor strain (e.g., ET12567/pUZ8002).
  - Perform intergeneric conjugation between the *E. coli* donor strain and *S. lomondensis* S015.
- Selection of Mutants:
  - Select for exconjugants that have undergone a single crossover event based on antibiotic resistance markers on the vector.
  - Culture the single-crossover mutants under non-selective conditions to promote a second crossover event, leading to the excision of the vector and the deletion of the target gene.

- Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-associated antibiotic resistance.
- Verification of Gene Deletion:
  - Confirm the deletion of the target gene by PCR analysis of genomic DNA from the putative mutants using primers flanking the deleted region.

#### Workflow for Gene Deletion in *Streptomyces liocondensis*



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Workflow for Gene Deletion in *S. lomondensis*.

## Enzymatic Assays

Detailed, publicly available protocols for the enzymatic assays of the specific enzymes in the **Lomofungin** biosynthetic pathway are limited. However, general spectrophotometric or chromatographic assays can be developed based on the predicted function of the enzymes. For example, the activity of the Lomo10 monooxygenase could be assayed by monitoring the conversion of its substrate (1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine) to **Lomofungin** via HPLC analysis. The assay mixture would typically contain the purified enzyme, the substrate, a source of reducing equivalents (NADPH), and a flavin cofactor (FAD).

## Conclusion and Future Perspectives

The elucidation of the **Lomofungin** biosynthetic pathway in *Streptomyces lomondensis* has provided a genetic blueprint for understanding and manipulating the production of this potent antibiotic. The identification of the gene cluster and the characterization of key enzymes, such as the Lomo10 monooxygenase, offer clear targets for genetic engineering to enhance **Lomofungin** titers. Furthermore, the discovery of the roles of global regulators like afsR and phoP opens up avenues for pathway engineering through the manipulation of regulatory networks. Future research should focus on the detailed biochemical characterization of all the enzymes in the pathway to fully understand the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for the rational design of novel phenazine compounds with improved therapeutic properties through combinatorial biosynthesis and synthetic biology approaches.

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